![molecular formula C14H16F3N3O2S B2681552 3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole CAS No. 320424-71-3](/img/structure/B2681552.png)
3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole
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Overview
Description
The compound contains several functional groups including a triazole ring, a trifluoromethyl group, a methylsulfanyl group, and a dimethoxyethyl group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into organic compounds through various methods, such as trifluoromethylation of carbon-centered radical intermediates . Additionally, a process for the preparation of a similar compound, Trifloxystrobin, has been described .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the trifluoromethyl group can participate in various reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the trifluoromethyl group could enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound .Scientific Research Applications
Synthesis and Structural Analysis
Triazole derivatives are known for their unique chemical properties, which make them valuable in the synthesis of complex organic compounds. For instance, the study of trifluoromethyl sulfones and perfluoroalkanesulfonamides of the azole series highlights the synthetic routes to these compounds and their potential applications in creating new materials with desired chemical properties (Meshcheryakov & Shainyan, 2004). These synthetic approaches often involve the functionalization of azole rings, which is crucial for the development of pharmaceuticals and materials science.
Electrochemical Studies
Electrochemical behavior studies, such as those on thiotriazoles, provide insight into the redox properties of triazole derivatives. This research can lead to the development of novel electrochemical sensors or catalysts. The study by Fotouhi et al. (2002) on the electrooxidation of various thiotriazole compounds in aqueous-alcoholic media showcases the potential of these compounds in electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).
Antimicrobial and Antitumor Activity
The biological activity of triazole derivatives is a significant area of research, with many compounds showing promising antimicrobial and antitumor properties. The synthesis and evaluation of fused heterocyclic triazolothiadiazole derivatives by Almajan et al. (2010) highlight the potential antimicrobial applications of these compounds (Almajan et al., 2010). Similarly, studies on asymmetric bis(triazole Schiff-base)s bearing functionalized side-chains by Hu et al. (2008) explore their antitumor activity, further underlining the versatility of triazole derivatives in medicinal chemistry (Hu, Hou, Xie, & Huang, 2008).
Material Science Applications
In addition to their applications in synthesis and biomedicine, triazole derivatives are also explored for their utility in material science, such as in the development of fluorescent molecular probes. The work by Diwu et al. (1997) on the synthesis, spectral properties, and use of fluorescent solvatochromic dyes demonstrates the potential of triazole-based compounds in creating sensitive probes for biological and chemical detection (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Future Directions
properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S/c1-21-12(22-2)8-11-18-19-13(23-3)20(11)10-6-4-5-9(7-10)14(15,16)17/h4-7,12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPNZCSHXGHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole |
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